molecular formula C18H22N2O3S B4986604 N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4986604
M. Wt: 346.4 g/mol
InChI Key: VQDMKAOUQSYDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. EMBI is a type of glycine derivative that has shown promising results in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act on the GABAergic system by increasing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the activity of GABA receptors, N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide may reduce neuronal excitability and prevent the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of GABA and decrease the levels of glutamate, which is an excitatory neurotransmitter. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its high potency and selectivity. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of interest is the investigation of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide's potential use in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide and its effects on different subtypes of GABA receptors.

Synthesis Methods

The synthesis of N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a multi-step process that includes the reaction of N-ethylglycine with 4-methylbenzyl chloride, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in various scientific research applications. It has been found to have significant anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia. N~2~-ethyl-N~1~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has also shown potential as a therapeutic agent for treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-20(24(22,23)17-7-5-4-6-8-17)14-18(21)19-13-16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDMKAOUQSYDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

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